Author: BenchChem Technical Support Team. Date: February 2026
Topic: Discovery and Synthesis of 4-Chloro-DL-Homophenylalanine
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Process Development Scientists
Author Role: Senior Application Scientist[1]
Executive Summary & Strategic Context
4-Chloro-DL-homophenylalanine (CAS: 225233-78-3) is a non-proteinogenic
-amino acid.[1] Structurally, it is the higher homolog of 4-chlorophenylalanine (PCPA), possessing an additional methylene () unit in the side chain.[1] This "homo" modification alters the spatial orientation of the aromatic ring, making it a critical probe for exploring the depth of hydrophobic pockets in enzymes such as Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1]
Unlike its
-amino acid analog Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), which targets GABA receptors, 4-chloro-homophenylalanine retains the -amino acid skeleton essential for peptidomimetic incorporation.[1] This guide details the robust chemical synthesis of the racemic mixture (DL) via the Diethyl Acetamidomalonate (DEAM) route, a self-validating protocol favored for its scalability and crystalline intermediates.[1]
Retrosynthetic Analysis
The most reliable disconnection for
-amino acids with unique side chains is the Sörensen Amino Acid Synthesis , utilizing diethyl acetamidomalonate as a glycine equivalent.[1]
Logic Flow:
Target: 4-Chloro-DL-homophenylalanine.
Disconnection: C
–C bond (relative to the amino acid core) or C–C (relative to the phenyl ring).[1]
Synthons: An electrophilic 4-chlorophenethyl halide and a nucleophilic glycine equivalent.[1]
Objective: Create the C-C bond between the amino acid core and the side chain.
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Flame-dry the apparatus under nitrogen flow.
Solvent Prep: Charge the flask with anhydrous ethanol (10 mL per gram of DEAM).
Base Addition: Add Sodium Ethoxide (1.2 equiv). Stir until fully dissolved.
Mechanistic Insight: NaOEt deprotonates the
-carbon of DEAM (), generating a resonance-stabilized enolate.[1]
Nucleophile Addition: Add Diethyl Acetamidomalonate (1.0 equiv) in one portion. The solution may turn slightly yellow.[1] Stir at ambient temperature for 30 minutes to ensure complete enolate formation.
Electrophile Addition: Add 1-(2-Bromoethyl)-4-chlorobenzene (1.1 equiv) dropwise via the addition funnel over 20 minutes.
Control Point: The reaction is exothermic.[1][5] Monitor internal temperature; do not exceed 40°C during addition to prevent polymerization of side products.[1]
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
Validation: Monitor by TLC (SiO2, EtOAc/Hexane 1:3).[1] The limiting reagent (DEAM) spot should disappear.[1]
Workup: Cool to room temperature. Filter off the precipitated Sodium Bromide (NaBr).[1] Concentrate the filtrate in vacuo to yield the crude alkylated intermediate (diethyl 2-acetamido-2-(4-chlorophenethyl)malonate).
Phase 2: Hydrolysis and Decarboxylation
Objective: Remove protecting groups and the redundant carboxyl group.
Hydrolysis: Suspend the crude intermediate in 6N HCl (10 mL per gram of intermediate).
Reflux: Heat to vigorous reflux (100–110°C) for 12–18 hours.
Observation: The solid intermediate will gradually dissolve, and
gas evolution will be observed (bubbler required).[1]
Causality: The acetyl group is cleaved to acetic acid, ethyl esters hydrolyze to free acids, and the gem-dicarboxylic acid spontaneously decarboxylates under heat.[1]
Clarification: If insoluble dark particulates remain (polymerized impurities), filter the hot solution through a celite pad.[1]
Phase 3: Isolation and Purification
Objective: Isolate the zwitterionic amino acid.
Concentration: Evaporate the HCl solution to dryness under reduced pressure to obtain the amino acid hydrochloride salt.
Neutralization: Dissolve the residue in a minimum volume of water.[1] Adjust pH to the isoelectric point (pI) (approx. pH 5.5–6.[1][2]0) using 25% ammonia solution or 1N NaOH.[1]
Crystallization: The free amino acid, 4-Chloro-DL-homophenylalanine , will precipitate as a white solid.[1]
Recrystallization: Recrystallize from Water/Ethanol (1:1) to remove trace inorganic salts.[1]
Drying: Dry in a vacuum oven at 50°C over
.
Reaction Pathway Visualization
The following diagram illustrates the transformation of molecular geometry and functional groups throughout the protocol.
Figure 2: Reaction pathway from DEAM to the final amino acid.[1]
Characterization & Quality Control
To ensure scientific integrity, the synthesized product must be validated against the following criteria.
Analytical Expectations
Test
Expected Result
Interpretation
Appearance
White crystalline powder
Colored impurities suggest incomplete decarboxylation or oxidation.[1]
Represents the homophenyl linker (distinct from single of Phe).[1]
Mass Spec (ESI)
Consistent with formula .
Troubleshooting Matrix[1]
Low Yield in Alkylation: Often caused by moisture in Ethanol. Solution: Use freshly distilled absolute ethanol and store NaOEt under argon.[1]
Oily Product after Hydrolysis: Incomplete decarboxylation.[1] Solution: Extend reflux time or increase HCl concentration to 12N for the first 2 hours.
Insolubility: The product is moderately lipophilic due to the chloro-phenyl ring.[1] Solution: Use hot water/ethanol mixtures for recrystallization rather than pure water.[1]
Applications in Drug Discovery
4-Chloro-DL-homophenylalanine serves as a vital tool in:
Peptidomimetics: Extending the side chain length to probe the "S1" or "S1'" hydrophobic pockets of proteases (e.g., ACE, Renin).[1]
Metabolic Stability: The para-chloro substituent blocks metabolic hydroxylation at the 4-position, increasing the half-life of peptides containing this residue.[1]
Crystallography: The chlorine atom provides an anomalous scattering signal, aiding in the X-ray structure determination of peptide-protein complexes.[1]
4-CHLORO-DL-HOMOPHENYLALANINE: A Technical Guide for Peptidomimetics and Drug Discovery
This technical guide details the specific research utility of 4-Chloro-DL-homophenylalanine , a specialized non-canonical amino acid (NCAA) distinct from its shorter homolog, 4-chlorophenylalanine (PCPA). Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the specific research utility of 4-Chloro-DL-homophenylalanine , a specialized non-canonical amino acid (NCAA) distinct from its shorter homolog, 4-chlorophenylalanine (PCPA).
Executive Summary & Chemical Identity
4-Chloro-DL-homophenylalanine (4-Cl-Hph) is a chlorinated, chain-extended derivative of phenylalanine. Unlike its homolog PCPA (a classic serotonin synthesis inhibitor), 4-Cl-Hph is primarily utilized in medicinal chemistry and peptide engineering . It serves as a critical building block for constructing peptidomimetics , cyclic peptides , and proteolysis-resistant analogs .
Its structural uniqueness lies in the methylene insertion (
) between the -carbon and the phenyl ring, combined with the para-chloro substitution. This modification alters the spatial orientation of the aromatic side chain, allowing it to access hydrophobic pockets in target proteins (e.g., Ras, Complement C3) that are inaccessible to standard phenylalanine residues.
Chemical Specifications
Property
Detail
IUPAC Name
2-amino-4-(4-chlorophenyl)butanoic acid
CAS Number
225233-78-3 (DL-mix); 157684-01-0 (S-isomer)
Molecular Formula
Molecular Weight
213.66 g/mol
Key Structural Feature
-phenyl substitution (homologated side chain)
Solubility
Soluble in dilute acid/base; limited solubility in neutral water.[1]
Core Research Applications
A. Ras Nanocluster Inhibition (Oncology)
The most prominent application of 4-Cl-Hph is in the development of cyclic peptide inhibitors targeting the Ras-Raf interaction . Ras proteins form nanoclusters on the cell membrane, which are essential for signal transduction in cancer cells.
Mechanism: 4-Cl-Hph is incorporated into cyclic peptides to disrupt the protein-protein interaction (PPI) interface. The extended side chain allows the chlorophenyl group to penetrate deep hydrophobic grooves on the Ras surface, stabilizing the inhibitory conformation.
Advantage: The chlorine atom enhances lipophilicity (
) and metabolic stability against oxidative degradation compared to a native phenylalanine.
B. Peptidomimetics & Protease Resistance
Incorporating 4-Cl-Hph into bioactive peptides increases their half-life in vivo.
Steric Shielding: The extra methylene group adds flexibility ("wobble") while the chlorine adds bulk, preventing proteases (like chymotrypsin) from effectively docking and cleaving the peptide bond.
Receptor Selectivity: Used to tune the selectivity of ligands for G-protein coupled receptors (GPCRs) by probing the depth of the orthosteric binding pocket.
C. Complement System Modulation
Recent patents indicate the use of 4-Cl-Hph in synthesizing inhibitors for the complement cascade (specifically C3 cleavage), utilized in treating autoimmune disorders.
Structural Logic & Mechanism
The following diagram illustrates the structural relationship and the "Reach" hypothesis, explaining why 4-Cl-Hph is chosen over Phenylalanine or PCPA.
Figure 1: Structural evolution from Phenylalanine to 4-Chloro-homophenylalanine, highlighting the "Extended Reach" mechanism critical for binding deep pockets in targets like Ras.
To use 4-Cl-Hph in research, it is typically introduced as an Fmoc-protected building block during SPPS.
Prerequisite: Ensure you have Fmoc-4-Chloro-DL-homophenylalanine . If using the DL-mix, be aware that you will generate diastereomers in your peptide product, which must be separated via HPLC. For precise drug design, the enantiopure (S)-Fmoc-4-Chloro-homophenylalanine is recommended.
Protocol: Incorporation via Fmoc Chemistry
Resin Preparation:
Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 minutes.
Deprotect initial Fmoc using 20% Piperidine in DMF (
min).
Coupling Reaction (The Critical Step):
Reagents:
Fmoc-4-Cl-Hph-OH (3 eq)
HATU (2.9 eq) (Coupling agent preferred for steric bulk)
DIPEA (6 eq)
Solvent: Anhydrous DMF.
Procedure:
Dissolve amino acid and HATU in DMF.
Add DIPEA to activate (solution turns yellow).
Add immediately to the resin.
Reaction Time: Shake for 2 hours at room temperature. (Note: Homophenylalanine derivatives have slower kinetics than standard amino acids due to the flexible side chain interfering with the active center).
Monitoring:
Perform a Kaiser Test (Ninhydrin). If blue beads persist, re-couple using PyBOP/HOAt for an additional 2 hours.
Cleavage & Isolation:
Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
Precipitate in cold diethyl ether.
Purification: Reverse-phase HPLC (C18 column).
Gradient: 4-Cl-Hph is significantly more hydrophobic than Phe. Expect the peptide to elute later (higher % Acetonitrile) than the native sequence.
Comparative Analysis: 4-Cl-Hph vs. PCPA
It is vital to distinguish these two compounds to avoid experimental failure.
Storage: Store at +2°C to +8°C (desiccated). Enantiopure forms are prone to racemization if exposed to strong bases at high temperatures for prolonged periods.
Solubility: Not directly soluble in PBS. Dissolve in 100% DMSO or DMF to create a stock solution (e.g., 50 mM) before diluting into aqueous buffers.
References
Google Patents. (2019). Ras binding peptides and methods of use (US20190119358A1). Describes the use of 4-chloro-homophenylalanine in cyclic peptides to inhibit Ras nanoclustering.[3][4] Retrieved from
Google Patents. (2023). Modulators of complement activity (US11752190B2). Details the incorporation of homophenylalanine derivatives in complement C3 inhibitors.
PubChem. (2024). Compound Summary: 4-Chloro-DL-homophenylalanine.[5][6][7][8] Retrieved from [Link]
Mechanistic Role of 4-Chloro-DL-Phenylalanine (PCPA) in Serotonin Synthesis
Technical Guide & Protocol Analysis Executive Summary & Nomenclature Correction Important Technical Note: The specific compound requested, 4-Chloro-DL-homophenylalanine, is a non-canonical amino acid primarily used in pe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide & Protocol Analysis
Executive Summary & Nomenclature Correction
Important Technical Note:
The specific compound requested, 4-Chloro-DL-homophenylalanine, is a non-canonical amino acid primarily used in peptide engineering and structural biology to test steric constraints in enzyme active sites. It is chemically distinct from the established serotonin synthesis inhibitor.
The standard pharmacological agent for serotonin depletion is 4-Chloro-DL-phenylalanine (also known as PCPA or Fenclonine ). The "homo" prefix indicates an additional methylene (-CH₂-) group in the side chain, which alters the molecule's fit within the Tryptophan Hydroxylase (TPH) active site.
This guide focuses on 4-Chloro-DL-phenylalanine (PCPA) , as it is the definitive tool for studying serotonin synthesis inhibition in neurobiology and drug development.
Core Function
PCPA acts as a selective and irreversible inhibitor of Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme in the biosynthesis of serotonin (5-Hydroxytryptamine, 5-HT). By depleting endogenous serotonin levels, PCPA serves as a critical probe for elucidating the role of 5-HT in sleep regulation, mood disorders, sexual behavior, and thermoregulation.
Molecular Mechanism of Action[1]
Tryptophan Hydroxylase (TPH) Inhibition
Serotonin synthesis begins with the hydroxylation of L-tryptophan to 5-Hydroxytryptophan (5-HTP). This step is catalyzed by TPH, which exists in two isoforms:
TPH1: Peripheral tissues (gut, pineal gland).
TPH2: Central nervous system (neuronal).
PCPA inhibits both isoforms through a mechanism that involves initial competitive inhibition followed by irreversible inactivation.
Competitive Phase: PCPA competes with the substrate (L-Tryptophan) for the active site of TPH.
Irreversible Inactivation: PCPA is incorporated into the enzyme structure or covalently modifies the active site, leading to a long-lasting depletion of enzyme activity. Recovery requires the de novo synthesis of new TPH protein, which explains the prolonged duration of action (days to weeks) after a single high dose.
Specificity and Off-Target Effects
While highly selective for TPH, PCPA can affect catecholamine systems at high doses.
Phenylalanine Hydroxylase (PAH): PCPA can inhibit PAH (the enzyme converting phenylalanine to tyrosine), potentially reducing catecholamine precursors.
Transport Systems: High concentrations may interfere with the transport of large neutral amino acids (LNAAs) across the blood-brain barrier.
Pathway Visualization
The following diagram illustrates the serotonin synthesis pathway and the specific blockade point of PCPA.
Caption: PCPA irreversibly inhibits TPH, blocking the conversion of Tryptophan to 5-HTP, thereby halting Serotonin production.
Experimental Protocols
Preparation of PCPA Solution
PCPA is notoriously difficult to dissolve in neutral aqueous buffers. Improper preparation leads to precipitation and inconsistent dosing.
Reagents:
4-Chloro-DL-phenylalanine (PCPA) or its Methyl Ester Hydrochloride salt.
Saline (0.9% NaCl).
1N NaOH (for pH adjustment) or Tween-80 (surfactant).
Protocol (Suspension/Solution):
Weighing: Calculate the required amount based on a standard dose (e.g., 300 mg/kg for rats).
Solubilization:
Method A (Ester Salt): If using PCPA Methyl Ester HCl, it is water-soluble. Dissolve directly in saline.
Method B (Free Acid): Suspend PCPA free acid in saline. Add 1N NaOH dropwise with stirring until the solution clears (pH ~8-9). Back-titrate carefully to pH 7.4 if possible, but PCPA may precipitate. Often, a fine suspension in 1% Tween-80/saline is used for IP injections.
Sterilization: Filter sterilize (0.22 µm) if the solution is clear; otherwise, prepare under aseptic conditions.
Dosing Regimens for Serotonin Depletion
The depletion profile is time-dependent.
Regimen
Dose (Rat/Mouse)
Route
Outcome
Acute Depletion
300–400 mg/kg (Single Dose)
i.p.
Max depletion (80-90%) at 72 hours. Recovery begins day 4-5.
Chronic Depletion
100 mg/kg (Daily for 3-4 days)
i.p.
Sustained depletion >90% with reduced toxicity compared to single high dose.
Maintenance
100 mg/kg (Every 48 hours)
i.p.
Maintains low 5-HT levels for long-term behavioral studies.
Validation Workflow
Researchers must validate depletion levels before behavioral testing.
Caption: Experimental workflow ensuring validation of serotonin depletion via HPLC prior to behavioral assays.
Key Data & Pharmacokinetics
Time Course of Depletion
PCPA does not lower serotonin immediately. The delay reflects the turnover rate of existing serotonin stores and the time required for enzyme inactivation.
24-48 Hours: Significant drop (50-60%); irreversible inactivation dominates.
72 Hours: Peak depletion (85-95%); optimal window for testing.
5-8 Days: Slow recovery as new TPH protein is synthesized.
Comparative Effects
Neurotransmitter
Effect of PCPA (300 mg/kg)
Mechanism
Serotonin (5-HT)
↓↓↓ (decrease >90%)
Irreversible TPH inhibition.
Norepinephrine (NE)
↓ (decrease 10-20%)
Weak inhibition of Tyrosine Hydroxylase / Transport competition.
Dopamine (DA)
↔ (Minimal change)
Generally spared at standard doses.
5-HIAA
↓↓↓ (decrease >90%)
Metabolite decreases in parallel with 5-HT.
Safety & Handling
Toxicity: High doses (>500 mg/kg) can be lethal or cause significant weight loss and aggression in rodents.
Control Groups: Always use a vehicle-matched control group (pH-adjusted saline) as the injection stress and pH can alter behavior.
Storage: Store PCPA powder at -20°C. Solutions should be prepared fresh to prevent oxidation or precipitation.
References
Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. Link
Murray, F. J., et al. (2018). Impairing of Serotonin Synthesis by P-Chlorophenylanine Prevents the Forgetting of Contextual Memory. Frontiers in Pharmacology. Link
MedChemExpress. 4-Chloro-L-phenylalanine (PCPA) Product Information & Biological Activity. Link
PubChem. 4-Chloro-L-phenylalanine Compound Summary. National Library of Medicine. Link
Nalini, K., et al. (1996). Effects of p-chlorophenylalanine-induced depletion of brain serotonin on retrieval of appetitive and aversive memories. Indian Journal of Physiology and Pharmacology. Link
Exploratory
Technical Guide: 4-Chloro-DL-Homophenylalanine in Neuropharmacology & Peptide Engineering
This technical guide provides an in-depth analysis of 4-Chloro-DL-homophenylalanine (4-Cl-Hph) , specifically addressing its role in neuroscience research.[1][2][3][4] Critical Scientific Distinction: Before proceeding,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-Chloro-DL-homophenylalanine (4-Cl-Hph) , specifically addressing its role in neuroscience research.[1][2][3][4]
Critical Scientific Distinction:
Before proceeding, it is imperative to distinguish this compound from 4-Chloro-DL-phenylalanine (PCPA / Fenclonine) .
PCPA (4-Chloro-phenylalanine): The gold-standard Tryptophan Hydroxylase (TPH) inhibitor used to deplete serotonin (5-HT) in depression and sleep research.[1][2][3][4]
4-Cl-Hph (4-Chloro-homophenylalanine): A non-proteinogenic amino acid used primarily in peptide engineering to enhance metabolic stability and blood-brain barrier (BBB) transport, and as a probe for Large Neutral Amino Acid Transporter 1 (LAT1) kinetics.[1][2][3][4]
This guide focuses on the specific applications of 4-Cl-Hph in neuropharmacology, particularly in the design of protease-resistant neuroactive peptides and transport kinetics.[1][2][3][4]
[1][2][3][4]
Executive Summary & Chemical Identity[1][2][3][4]
4-Chloro-DL-homophenylalanine is a side-chain extended analog of phenylalanine.[1][2][3][4] In neuroscience and drug development, it serves as a critical "warhead" or structural modifier.[1][2][3][4] Its primary utility lies in its ability to mimic phenylalanine while providing steric bulk and electronic alteration (via the chlorine atom) that resists enzymatic degradation by brain proteases.[1][2][3][4]
Chemical Structure Comparison
Feature
L-Phenylalanine (Phe)
4-Chloro-L-phenylalanine (PCPA)
4-Chloro-DL-homophenylalanine
Side Chain
Benzyl
4-Chlorobenzyl
4-Chlorophenethyl (Extra -CH₂-)
Primary Use
Protein Synthesis
Serotonin Depletion (TPH Inhibition)
Peptide Stability / LAT1 Probe
BBB Permeability
High (LAT1)
High (LAT1)
High (LAT1)
Protease Resistance
Low
Moderate
High
Mechanisms of Action in Neuroscience[1][2][3][4]
A. Peptide Engineering for Neuroinflammation (Complement Inhibition)
In modern neuropharmacology, 4-Cl-Hph is utilized to stabilize macrocyclic peptides targeting neuroinflammatory pathways (e.g., Complement C5 inhibition in Myasthenia Gravis or Alzheimer's models).[1][2][3][4] The incorporation of 4-Cl-Hph prevents rapid degradation by neprilysin and insulin-degrading enzyme (IDE) in the brain parenchyma.[1][2][3][4]
Mechanism: The extra methylene group ("homo") extends the side chain, pushing the aromatic ring out of the protease's S1 specificity pocket, while the chlorine atom adds lipophilicity to enhance membrane interaction.[1][2][3][4]
B. LAT1 Transporter Kinetics & BBB Delivery
The Blood-Brain Barrier (BBB) excludes most therapeutics.[1][2][3][4] The Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) is the primary gatekeeper. 4-Cl-Hph acts as a high-affinity substrate/inhibitor for LAT1.[1][2][3][4]
Application: It is used as a competitive inhibitor to block the uptake of excitotoxic amino acids or as a scaffold to deliver drugs across the BBB (Prodrug strategy).[1][2][3][4]
Visualization: Transport & Stability Pathways
The following diagram illustrates the differential processing of standard Phenylalanine vs. 4-Chloro-homophenylalanine at the Blood-Brain Barrier and within the synapse.
Caption: Comparative pathway showing 4-Cl-Hph hijacking LAT1 for entry while resisting protease degradation, unlike native amino acids.[1][2][3][4]
Resin Swelling: Swell Rink Amide resin in DMF (Dimethylformamide) for 30 minutes.
Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min).[1][2][3][4] Wash with DMF (5x).
Activation: Dissolve Fmoc-4-Chloro-homophenylalanine (3 eq), HCTU (2.9 eq), and DIEA (6 eq) in DMF. Activate for 2 minutes.
Critical Note: Due to the steric bulk of the homophenylalanine side chain, pre-activation is crucial to prevent racemization.[1][2][3][4]
Coupling: Add activated solution to resin.[1][2][3][4] Microwave irradiation (75°C, 30 Watts) for 5 minutes is recommended to drive the reaction to completion.[1][2][3][4]
Validation: Perform a Chloranil test. A negative result (colorless) confirms complete coupling.[1][2][3][4]
Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Purification: Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column).
Protocol B: LAT1 Competitive Inhibition Assay (In Vitro)
Purpose: To determine the affinity (
) of 4-Cl-Hph for the BBB transporter LAT1, predicting its brain uptake potential.[1][2][3][4]
Cell Line: HEK293 cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).[1][2][3][4]
Methodology:
Preparation: Seed cells in 24-well plates (Poly-D-lysine coated) at
cells/well. Culture for 24 hours.
Buffer Exchange: Wash cells 3x with pre-warmed (
C) Choline-buffer (Na+-free) to isolate LAT1 activity (LAT1 is Na+-independent).
How to dissolve 4-CHLORO-DL-HOMOPHENYLALANINE for injection
Topic: How to dissolve 4-CHLORO-DL-HOMOPHENYLALANINE for injection We are unable to fulfill your request for a detailed application note and protocol on how to dissolve 4-Chloro-DL-homophenylalanine for injection. The cr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: How to dissolve 4-CHLORO-DL-HOMOPHENYLALANINE for injection
We are unable to fulfill your request for a detailed application note and protocol on how to dissolve 4-Chloro-DL-homophenylalanine for injection. The creation of a sterile, safe, and effective injectable formulation is a complex process that requires rigorous scientific research, development, and adherence to strict regulatory guidelines (e.g., those set by the FDA or EMA).
Providing a non-validated protocol for the preparation of an injectable substance would be irresponsible and could pose a significant risk to health and safety. The administration of improperly formulated injections can lead to severe adverse effects, including:
Infection and Sepsis: Due to the introduction of microorganisms.
Thrombosis and Embolism: Caused by particulate matter or improper pH.
Toxicity: Resulting from incorrect dosage or the use of unsafe excipients.
Tissue Damage: At the site of injection.
The development of parenteral (injectable) drug products is a highly specialized field within pharmaceutical sciences. It involves extensive research into the physicochemical properties of the active pharmaceutical ingredient (API), as well as comprehensive studies on formulation, stability, sterility, and biocompatibility.
We strongly advise that any work involving the preparation of solutions for injection be conducted by qualified professionals in a controlled laboratory or pharmaceutical manufacturing environment, following established Good Manufacturing Practices (GMP).
For information on the proper handling and use of chemical reagents for research purposes, please consult the manufacturer's Safety Data Sheet (SDS) and other relevant technical documentation. For the development of pharmaceutical formulations, we recommend consulting with experienced pharmaceutical scientists and regulatory experts.
Technical Notes & Optimization
Troubleshooting
4-CHLORO-DL-HOMOPHENYLALANINE solubility issues
Technical Support Center: 4-CHLORO-DL-HOMOPHENYLALANINE Executive Summary & Compound Identity 4-Chloro-DL-homophenylalanine is a non-proteinogenic amino acid derivative often used as a competitive inhibitor or a syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-CHLORO-DL-HOMOPHENYLALANINE
Executive Summary & Compound Identity
4-Chloro-DL-homophenylalanine is a non-proteinogenic amino acid derivative often used as a competitive inhibitor or a synthetic building block in peptidomimetic research. Its solubility profile is dominated by two factors: the zwitterionic nature of the amino acid backbone and the enhanced hydrophobicity of the 4-chlorophenyl-ethyl side chain (one methylene group longer than phenylalanine).
Users frequently encounter precipitation because this compound exhibits minimum solubility near its isoelectric point (pI ≈ 5.5), which coincides with the pH of pure water and many biological buffers.
The following data summarizes the solubility behavior of 4-Chloro-DL-homophenylalanine based on structural homology with 4-chlorophenylalanine (PCPA) and general hydrophobic amino acid protocols.
Solvent System
Solubility Rating
Estimated Max Conc.
Usage Notes
Pure Water (pH 7)
Poor
< 1 mM
Forms a cloudy suspension. Zwitterionic aggregation occurs.
1M HCl
Excellent
> 50 mM
Protonates the amine group (NH₃⁺), disrupting crystal lattice.
1M NaOH
Excellent
> 50 mM
Deprotonates the carboxyl group (COO⁻), increasing polarity.
DMSO
Good
~ 20-50 mM
Suitable for organic synthesis or high-concentration stocks.
PBS (pH 7.4)
Poor
< 2 mM
Risk of precipitation upon dilution from acid/base stocks.
Troubleshooting Guide (Q&A)
Q1: I tried dissolving the powder directly in distilled water, but it stays as a cloudy suspension. Is the product defective?A: No, the product is likely fine. Like most hydrophobic amino acids, 4-Chloro-DL-homophenylalanine has very low solubility in neutral water because it exists as a zwitterion (net charge of zero). The intermolecular ionic forces in the crystal lattice are stronger than the interaction with water.
Solution: You must shift the pH. Add dilute HCl (to pH < 2) or NaOH (to pH > 10) to ionize the molecule and force dissolution.
Q2: Can I use DMSO to make a stock solution for cell culture?A: Yes, DMSO is an effective solvent. However, be cautious when diluting into aqueous media. The hydrophobic "homophenyl" tail may cause the compound to crash out (precipitate) if the final concentration in media exceeds 1-2 mM.
Protocol: Prepare a 50 mM stock in 100% DMSO. Dilute dropwise into warm media with vigorous vortexing. Keep the final DMSO concentration below 0.5% to avoid cytotoxicity.
Q3: My solution precipitated when I added my HCl-dissolved stock to PBS. Why?A: This is a classic "pH Shock" precipitation. You dissolved the compound in acid (pH ~1), but PBS (pH 7.4) buffered the solution back toward the compound's isoelectric point (pI ~5.5), where solubility is lowest.
Fix: If adding to a neutral buffer, ensure the final concentration is low enough to remain soluble at neutral pH, or dissolve in 1M NaOH if the experimental tolerance allows for a slight pH rise (which can be counter-balanced).
Step-by-Step Protocol: Preparation of 50 mM Stock Solution
Objective: Create a stable 10 mL stock solution (50 mM).
Required Mass:
.
Method A: Acid Solubilization (Recommended for enzymatic assays)
Weigh 107 mg of 4-Chloro-DL-homophenylalanine.
Add 8 mL of distilled water. The powder will not dissolve.
Add 1.0 mL of 1M HCl dropwise while stirring.
Mechanism:[4] The pH drops, the amine becomes protonated (
), and the solution clears.
Adjust final volume to 10 mL with water.
Filter sterilize using a 0.22 µm PVDF membrane if using for cell culture. Do not use nylon filters (which bind proteins/amino acids).
Method B: Base Solubilization (Recommended for buffering capacity)
The following diagram illustrates the decision process for selecting the correct solvent system based on your downstream application.
Figure 1: Decision tree for solvent selection. Dashed lines indicate critical failure points where precipitation commonly occurs due to isoelectric aggregation.
Mechanism of Action: The Zwitterion Effect
Understanding the chemistry prevents experimental error. At neutral pH, the amino acid exists in equilibrium.
Figure 2: Solubility is pH-dependent. The goal is to drive the equilibrium toward the Cationic or Anionic forms to disrupt crystal lattice energy.
References
BLD Pharm. (2023). 4-Chloro-DL-homophenylalanine Product Datasheet (CAS 225233-78-3).[1][2][3][5][6] Retrieved from
Cymit Quimica. (2023).[7] Chemical Properties of 4-Chloro-DL-homophenylalanine. Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-Chlorophenylalanine (Structural Analog). Retrieved from
Bretti, C., et al. (2011). Solubility and Acid-Base Properties of Amino Acids in Salt Solutions. Journal of Chemical & Engineering Data. (General reference for amino acid zwitterion behavior).
Executive Summary This guide addresses the synthesis of 4-Chloro-DL-homophenylalanine via the Diethyl Acetamidomalonate (DEAM) route. While enzymatic routes exist for enantiopure variants, the DEAM pathway remains the wo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the synthesis of 4-Chloro-DL-homophenylalanine via the Diethyl Acetamidomalonate (DEAM) route. While enzymatic routes exist for enantiopure variants, the DEAM pathway remains the workhorse for generating racemic scaffolds for structure-activity relationship (SAR) studies.
This protocol focuses on the critical alkylation of DEAM with 4-chlorophenethyl bromide (or chloride), followed by acid hydrolysis. The extra methylene group in homophenylalanine (compared to phenylalanine) introduces specific solubility and purification challenges addressed below.
Module 1: The Baseline Protocol (DEAM Route)
Reference Standard for Troubleshooting
To diagnose impurities, we must first establish the "Golden Batch" parameters. Deviations from this stoichiometry are the primary source of byproducts.
User Question: "I see multiple peaks in my LC-MS. What are they?"
Use this table to identify impurities based on Mass Shift (
Mass) relative to the target 4-Cl-Hfe ( free base).
Impurity Type
Mass (approx)
Observed Effect
Root Cause
Corrective Action
Unreacted DEAM
N/A (Distinct UV)
Low Yield
Moisture in NaOEt; Old Reagents.
Dry EtOH over molecular sieves; Titrate NaOEt.
N-Acetyl Intermediate
+42 Da
Sticky Solid
Incomplete Hydrolysis.
Extend HCl reflux time by 4-6 hours.
Ethyl Ester
+28 Da
Oily Product
Incomplete Hydrolysis.
Increase HCl concentration (6N 12N).
Dialkylated Species
+153 Da
Insoluble Precipitate
Excess Alkylating Agent.
Strictly control stoichiometry (1.0 : 1.05).
Des-Chloro Analog
-34 Da
Shift in NMR
Hydrogenolysis (Rare).
Avoid Pd/C or harsh reducing agents if used in purification.
Inorganic Salts
N/A (Ash)
High Melting Point
Poor Desalting.
Wash crude solid with ice-cold water; check ash content.
Module 4: Critical Troubleshooting FAQs
Q1: The product is oiling out instead of crystallizing. Why?
Diagnosis: This is the most common issue with homophenylalanine derivatives. It usually indicates the presence of N-acetyl-4-chloro-homophenylalanine (incomplete hydrolysis) or trapped solvent.
The Fix:
Re-dissolve the oil in 6N HCl and reflux for an additional 6 hours.
Evaporate to dryness.
Dissolve residue in minimum water.
Neutralize very slowly with
to pH 6.0 while stirring in an ice bath. Rapid neutralization traps impurities.
Q2: My yield is <40%. Where did I lose the product?
Diagnosis: If the alkylation step went well (TLC showed consumption of DEAM), the loss is likely during the isolation (neutralization) step.
The Science: Homophenylalanine analogs have significant water solubility compared to simple phenylalanine.
The Fix:
Do not wash the filter cake with large volumes of water. Use minimal ice-cold 50% EtOH/Water .
Collect the mother liquor, concentrate it to half volume, and store at 4°C overnight to harvest a "second crop."
Q3: Can I use 4-chlorobenzyl chloride instead?
Diagnosis:NO.
The Science: Benzyl chloride yields the Phenylalanine analog (1 methylene spacer). You need the Phenethyl (2-bromoethylbenzene) scaffold to get the Homophenylalanine (2 methylene spacers).
National Institutes of Health (NIH). (2021). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine.[6] PMC8306863. Retrieved from
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids - The Amidomalonate Synthesis. Retrieved from
Google Patents. (2014). CN103922959A - Method for preparing intermediate diethyl acetamidomalonate.[1] Retrieved from
4-CHLORO-DL-HOMOPHENYLALANINE experimental variability and reproducibility
Topic: Experimental Variability & Reproducibility Guide Document ID: TSC-4CLHPA-001 Status: Active Last Updated: 2026-02-04[1] Introduction: The "Hidden" Variables Welcome to the technical support hub for 4-Chloro-DL-hom...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Experimental Variability & Reproducibility Guide
Document ID: TSC-4CLHPA-001
Status: Active
Last Updated: 2026-02-04[1]
Introduction: The "Hidden" Variables
Welcome to the technical support hub for 4-Chloro-DL-homophenylalanine (4-Cl-DL-HPA) . This guide addresses the specific reproducibility challenges associated with this non-proteinogenic amino acid.
Critical Warning:
Do not confuse this compound with p-Chlorophenylalanine (p-CPA) .[1]
4-Cl-DL-HPA (4-Chloro-DL-homophenylalanine): MW ~213.66 | CAS: Varies by salt/isomer | Extended side chain.[1]
The extra methylene group in the "homo" structure significantly alters lipophilicity , solubility , and enzyme binding kinetics . If you apply p-CPA protocols to 4-Cl-DL-HPA, your experiments will likely fail due to precipitation or incorrect molarity calculations.[1]
Module 1: Solubility & Preparation (The #1 Failure Point)
Symptom: "The powder floats in PBS," "Precipitate forms after 24 hours," or "Inconsistent concentration in cell media."[1]
Root Cause:
Homophenylalanine derivatives possess "extraordinarily low" water solubility compared to their phenylalanine counterparts due to the extended hydrophobic alkyl chain.[1][3] The zwitterionic nature at neutral pH (approx.[1] pH 6.0–7.[1][4]0) creates a crystal lattice that is thermodynamically resistant to dissolution.[1]
Troubleshooting Protocol: The "U-Curve" Solubilization Strategy
Solubility for this class of compounds follows a U-shaped curve: high at low pH (<2.[1]5) and high pH (>9.5), but near-zero at physiological pH.[1]
Step-by-Step Preparation Guide:
Do NOT add water or PBS directly to the powder.[1] It will form a hydrophobic suspension that is difficult to dissolve later.[1]
Acid/Base Initiation:
For Acidic Stability: Dissolve 10 mg of 4-Cl-DL-HPA in 1 mL of 1M HCl . Vortex until clear.
For Basic Stability: Dissolve 10 mg in 1 mL of 1M NaOH . Vortex until clear.
Dilution (The Critical Step):
Slowly add the stock solution to your buffer (PBS/Media) while stirring rapidly.[1]
Watch for "Clouding": If the pH of your final solution hits the isoelectric point (pI ~6.0), the compound will crash out.[1]
Mitigation: Ensure your final buffer has sufficient capacity to maintain pH away from the pI, or keep the final concentration below 0.5 mM.
Filtration: Use a 0.22 µm PVDF filter (low protein binding).[1] Do not use Nylon , as halogenated aromatics can adsorb to nylon membranes, reducing actual concentration.[1]
Visualization: Solubilization Decision Tree
Caption: Decision logic for solubilizing 4-Cl-DL-HPA. Note the high risk of precipitation near pH 6.0 (isoelectric point).
Module 2: The "DL" Factor (Racemic Variability)
Symptom: "My IC50 values vary by 2x between batches" or "The compound is half as potent as literature values."
Root Cause:
You are using a racemic mixture (DL).[1] Biological systems (enzymes, transporters) are chiral.[1]
L-Isomer: Usually the biologically active form for protein synthesis and transport.[1]
D-Isomer: Often inert, but can act as a competitive inhibitor or allosteric modulator.[1]
Technical Impact:
If you treat cells with 100 µM of DL -4-Cl-HPA, the effective concentration of the active L -isomer is only 50 µM .[1]
Variability Source: If a supplier provides a batch that is not a perfect 50:50 racemate (enantiomeric excess), your effective dose changes without you knowing.[1]
Troubleshooting Table: DL vs. L Potency
Feature
L-Form (Pure)
DL-Form (Racemic)
Impact on Data
Effective Conc.
100%
50% (Theoretical)
Shifted IC50: You must double the dose of DL to match L potency.[1]
Transport
High Affinity (LAT1)
Competitive
Blockage: D-form may bind transporters but not cross, blocking L-uptake.[1]
Enzyme Kinetics
Michaelis-Menten
Complex Inhibition
Artifacts: D-form acts as a "silent" inhibitor, altering and .
Recommendation: Always verify if your reference literature used the L-form or DL-form. If using DL, assume 50% active mass for molarity calculations.[1]
Module 3: Biological Transport (LAT1 Competition)
Symptom: "The compound dissolves but has no effect on intracellular targets."[1]
Root Cause:
4-Cl-DL-HPA enters cells primarily via LAT1 (SLC7A5) , the Large Neutral Amino Acid Transporter.[1] This transporter is an exchanger that is heavily dependent on the concentration of competing amino acids (Phenylalanine, Tyrosine, Leucine) in the media.
The "Traffic Jam" Effect:
Standard cell culture media (DMEM, RPMI) contains high levels of Phenylalanine and Tyrosine.[1] These native amino acids have high affinity for LAT1 and will outcompete 4-Cl-DL-HPA for entry.[1]
Experimental Protocol: Optimizing Uptake
Media Wash: Wash cells 2x with HBSS (Hank's Balanced Salt Solution) to remove competing amino acids.[1]
Low-AA Media: Perform the pulse/treatment in Amino Acid-Free or Low-Phe/Tyr media.[1]
Competition Check: If you must use full media, you need to increase the concentration of 4-Cl-DL-HPA to 10x the concentration of Phenylalanine in the media to overcome competitive inhibition.[1]
Visualization: LAT1 Competitive Transport
Caption: Mechanism of failure in high-nutrient media. Native amino acids (Yellow) outcompete 4-Cl-DL-HPA (Red) for the LAT1 transporter.[1]
Module 4: Stability & Storage
Symptom: "The compound turned yellow/brown over time."
Root Cause:
Halogenated aromatic amino acids are susceptible to dehalogenation (loss of the Chlorine atom) upon exposure to UV light or extreme pH for extended periods.[1]
Storage Guidelines:
Solid State: Store at -20°C, desiccated, and protected from light.
In Solution:
Acidic/Basic Stocks: Stable for 1 week at 4°C.
Neutral Dilutions: Prepare fresh immediately before use .[1] Do not store.
Decomposition: If the solution turns yellow, oxidative dehalogenation has occurred.[1] Discard immediately; the free radicals generated can be cytotoxic, creating false positives in toxicity assays.[1]
References
Solubility & Thermodynamics: Tenberg, V., et al. (2024).[1][4] "Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations." CrystEngComm.
Transport Mechanisms: Singh, N., & Ecker, G. F. (2018).[1] "Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1." International Journal of Molecular Sciences.
Chemical Properties: PubChem Compound Summary for 4-Chloro-L-phenylalanine (Analogous properties for HPA). National Center for Biotechnology Information.[1]
Racemic Resolution: Wang, Y., et al. (2010).[1] "Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride." Amino Acids.[1][2][4][5][6][7]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-CHLORO-DL-HOMOPHENYLALANINE
Topic: Troubleshooting Common Pitfalls in 4-CHLORO-DL-HOMOPHENYLALANINE Experiments
Role: Senior Application Scientist
Audience: Researchers, Medicinal Chemists, and Process Engineers
Core Directive & Executive Summary
4-Chloro-DL-homophenylalanine (CAS: 225233-78-3) is a non-proteinogenic amino acid used primarily as a building block for peptidomimetics (e.g., ACE inhibitors, thrombin inhibitors) and as a structural probe to modify peptide hydrophobicity and proteolytic stability.[1][2]
The Critical Distinction:
The most frequent and devastating error in experimental design is confusing this compound with 4-Chloro-DL-phenylalanine (PCPA) . While PCPA is a well-characterized inhibitor of tryptophan hydroxylase (TPH) used to deplete serotonin, 4-Chloro-DL-homophenylalanine is a structural homolog with an additional methylene group in the side chain. They are not functionally interchangeable.
This guide addresses the specific technical challenges of working with the homophenylalanine derivative: identity verification, diastereomeric separation in synthesis, and solubility management.
Technical Verification & Identity (The "Wrong Reagent" Trap)
Q: I ordered 4-Chloro-DL-homophenylalanine to inhibit serotonin synthesis, but my in vivo results are negative. Why?
A: You likely selected the wrong chemical probe.
4-Chloro-DL-homophenylalanine is not the standard serotonin synthesis inhibitor. The established inhibitor is 4-Chloro-DL-phenylalanine (PCPA) (CAS: 7424-00-2). The addition of a single methylene group (
) in the homophenylalanine structure fundamentally alters its steric fit within the tryptophan hydroxylase active site, rendering it ineffective for this specific catalytic inhibition.
Figure 1: Decision tree for selecting the correct chlorinated amino acid derivative based on experimental intent.
Synthesis & Stereochemistry (The "Double Peak" Phenomenon)
Q: I used 4-Chloro-DL-homophenylalanine in Solid Phase Peptide Synthesis (SPPS). My HPLC shows two distinct product peaks with identical mass. Is my product impure?
A: The "impurity" is likely your desired product, split into diastereomers.
Because you used a DL (racemic) mixture, you introduced a chiral center with both
and configurations. If your peptide sequence contains other chiral amino acids (which are typically -form), the coupling of a DL-amino acid creates two distinct molecules (Diastereomers) with different physical properties, including retention time.
The Mechanism:
Scenario: Coupling DL-Xaa to L-Yaa-Resin.
Result: You synthesize L-Xaa-L-Yaa AND D-Xaa-L-Yaa .
Outcome: These are diastereomers, not enantiomers. They will separate on a standard C18 HPLC column.
Troubleshooting Protocol:
Observation
Diagnosis
Remediation
Two peaks, same Mass (LC-MS)
Diastereomeric pair formed by DL-reagent.
Option A (Analytical): Collect both peaks if the assay tolerates racemate.Option B (Synthetic): Switch to enantiopure (S)-4-Chloro-homophenylalanine (CAS: 157684-01-0) if specific stereochemistry is required.
Broad, tailing peak
Aggregation due to hydrophobic side chain.
Use "Magic Mixture" (DCM/DMF/NMP) or elevate temp to 50°C during coupling.
Incomplete Coupling
Steric hindrance of the -phenyl group.
Double couple (2x 1 hour) using HATU/HOAt instead of HBTU.
Solubility & Handling (The "Crash Out" Effect)
Q: My stock solution precipitates when added to the aqueous buffer. How do I maintain solubility for biological assays?
A: 4-Chloro-DL-homophenylalanine is highly hydrophobic due to the chlorinated phenyl ring and the extended alkyl chain. It has poor water solubility at neutral pH.
Solubility Data & Recommendations:
Solvent System
Solubility Limit
Notes
Water (pH 7)
< 1 mM
Poor solubility. Not recommended for stock.
1M HCl
~50 mg/mL
Protonation of the amine aids solubility. Good for chemical synthesis.
1M NaOH
~50 mg/mL
Deprotonation of carboxylic acid aids solubility.
DMSO
> 100 mM
Preferred for Bioassays. Freeze-thaw stable.
Protocol: Preparation for Aqueous Bioassay
Dissolve the compound in 100% DMSO to create a 100 mM Master Stock.
Dilute 1:10 into the assay buffer slowly while vortexing to prevent local high concentrations that trigger precipitation.
Limit final DMSO concentration to <1% (or as tolerated by your cells/enzyme).
Verification: Measure Absorbance at 600nm (OD600). Any reading >0.05 indicates micro-precipitation (aggregation) which will cause false positives in inhibition assays (Pan-Assay Interference Compounds - PAINS).
Comparative Technical Specifications
To prevent future confusion, use this table to verify your material before every experiment.
Feature
4-Chloro-DL-HOMOPHENYLALANINE
4-Chloro-DL-PHENYLALANINE (PCPA)
CAS Number
225233-78-3
7424-00-2
Structure
-phenyl (Butanoic acid backbone)
-phenyl (Propanoic acid backbone)
Primary Use
Peptide building block, ACE inhibitor precursor
Serotonin depletion, TPH inhibitor
Molecular Weight
213.66 g/mol
199.63 g/mol
Chain Length
Extended (Extra )
Standard Amino Acid Length
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 736190: 4-Chloro-L-phenylalanine. (Structural data for the phenylalanine analog). Available at: [Link]
Isidro-Llobet, A., et al. "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production." Journal of Organic Chemistry, 2019. (Discusses aggregation issues with hydrophobic amino acids). Available at: [Link]
A Comparative Guide to Serotonin Synthesis Inhibitors: 4-Chloro-DL-homophenylalanine vs. p-Chlorophenylalanine (PCPA)
For Researchers, Scientists, and Drug Development Professionals In the intricate world of neuroscience and pharmacology, the ability to selectively manipulate neurotransmitter systems is paramount to understanding their...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of neuroscience and pharmacology, the ability to selectively manipulate neurotransmitter systems is paramount to understanding their function and developing novel therapeutics. Serotonin (5-hydroxytryptamine, 5-HT), a key monoamine neurotransmitter, is implicated in a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition. Consequently, tools that can effectively and specifically deplete serotonin are invaluable for research.
This guide provides a detailed comparison of two such tools: the well-established and extensively characterized p-Chlorophenylalanine (PCPA) and the lesser-known 4-Chloro-DL-homophenylalanine . While both are chlorinated derivatives of amino acids, their utility and the depth of scientific understanding surrounding them differ dramatically. This guide will delve into the known mechanisms, experimental protocols, and potential pitfalls of using these compounds, with a strong emphasis on the robust data available for PCPA and a clear acknowledgment of the significant knowledge gaps concerning 4-Chloro-DL-homophenylalanine.
At a Glance: Key Distinctions
Feature
p-Chlorophenylalanine (PCPA)
4-Chloro-DL-homophenylalanine
Primary Mechanism
Irreversible inhibitor of tryptophan hydroxylase (TPH)[1][2]
Not established in published literature
Effect on Serotonin
Potent and long-lasting depletion of central and peripheral 5-HT[1][3]
Unknown
Off-Target Effects
Can reduce catecholamine levels at higher doses[1][3]
Unknown
Experimental Use
Extensively used as a research tool to study the role of serotonin[4][5][6]
Limited to no documented use in serotonin research
Data Availability
Abundant preclinical data on dosage, administration, and effects
Scant to non-existent pharmacological data
p-Chlorophenylalanine (PCPA): The Gold Standard for Serotonin Depletion
p-Chlorophenylalanine, also known as Fenclonine, is a synthetic amino acid that serves as a powerful and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1][2] Its irreversible inhibition of TPH leads to a profound and sustained depletion of serotonin in the brain and peripheral tissues, making it an indispensable tool for investigating the functional roles of the serotonergic system.
Mechanism of Action
The biosynthesis of serotonin begins with the amino acid L-tryptophan. TPH catalyzes the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin. PCPA, as a phenylalanine analog, acts as a competitive inhibitor at the tryptophan binding site of TPH. However, its inhibitory action becomes irreversible, leading to a long-lasting inactivation of the enzyme.[2] This necessitates the synthesis of new TPH molecules for the recovery of serotonin production, a process that can take several days to weeks.[7]
Figure 1. Serotonin synthesis pathway and the inhibitory action of PCPA.
Experimental Data on Efficacy and Off-Target Effects
PCPA is highly effective at depleting brain serotonin. Intraperitoneal injections of 100-300 mg/kg in rats can reduce cortical serotonin levels by as much as 6-9 times within 2-4 days.[1] Higher doses, such as two injections of 400 mg/kg, have been shown to decrease serotonin levels by as much as 98.7% in the rat cortex.[1]
It is crucial for researchers to be aware of PCPA's potential off-target effects, particularly at higher doses. Studies have reported that high doses of PCPA can also reduce the concentrations of catecholamines. For instance, a dose of 2 x 400 mg/kg in rats not only depleted serotonin but also decreased dopamine by 96% and norepinephrine by 23.5%.[1] Another study observed an almost total depletion (>99%) of frontal cortical serotonin and its metabolite 5-HIAA, accompanied by a reduction in noradrenaline (-30%) and dopamine (-42%) concentrations.[3] Furthermore, PCPA administration has been shown to significantly decrease the number of spontaneously active dopamine cells in both the substantia nigra and the ventral tegmental area.[8]
Experimental Protocol for Serotonin Depletion in Rodents using PCPA
The following is a generalized protocol for inducing serotonin depletion in rodents using PCPA. Researchers should adapt this protocol based on their specific experimental needs and in accordance with institutional animal care and use guidelines.
Materials:
p-Chlorophenylalanine (PCPA)
Vehicle (e.g., 0.9% saline, distilled water, or a suspension agent like carboxymethylcellulose)
Syringes and needles for injection (if applicable)
Apparatus for the chosen route of administration (e.g., gavage needles for oral administration)
Procedure:
Preparation of PCPA Solution/Suspension:
PCPA has low solubility in water. It is often administered as a suspension.
To prepare a suspension, weigh the desired amount of PCPA and mix it with the vehicle. Vigorous vortexing or sonication may be necessary to achieve a uniform suspension. Prepare fresh daily.
Administration:
Intraperitoneal (i.p.) Injection: This is a common route of administration.
Dosage Regimen: A typical regimen involves one or more injections of 100-400 mg/kg. For example, a single injection of 300 mg/kg or two injections of 400 mg/kg on consecutive days.[1][7] A regimen of three successive daily injections of 300 mg/kg has been used to achieve around 90% depletion.[10]
Oral Administration: To reduce the stress associated with injections, oral administration can be used.
Dosage Regimen: A study in mice used an estimated dose of 500 mg/kg on days 1 and 2, followed by 250 mg/kg for the subsequent 5 days, administered in jelly cubes. This resulted in an 85% reduction in hippocampal serotonin.[6]
Time Course of Depletion:
Serotonin depletion is not immediate. Following i.p. injection, a significant decrease is observed within 24 hours, with maximal depletion typically occurring 2-4 days post-injection.[1] The effects can last for at least a week.[1]
Verification of Serotonin Depletion:
It is essential to verify the extent of serotonin depletion in a subset of animals.
Method: High-performance liquid chromatography (HPLC) with electrochemical detection is a standard method for quantifying serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue homogenates.[11]
Procedure:
Euthanize the animal at the desired time point post-PCPA administration.
Rapidly dissect the brain region of interest (e.g., cortex, hippocampus, striatum).
Homogenize the tissue in an appropriate buffer.
Analyze the supernatant using HPLC-ECD to determine the concentrations of 5-HT and 5-HIAA.
Behavioral Testing:
Conduct behavioral experiments during the period of maximal serotonin depletion (typically 3-7 days after the start of PCPA treatment).
A wide range of behavioral tests can be employed to assess the consequences of serotonin depletion, including tests for anxiety-like behavior (e.g., open field test, elevated plus maze), depression-like behavior (e.g., forced swim test, tail suspension test), and cognitive function (e.g., T-maze, 5-choice serial reaction time task).[3][6][12]
Figure 2. A typical experimental workflow for a PCPA study in rodents.
4-Chloro-DL-homophenylalanine: An Enigma in Serotonin Research
In stark contrast to the wealth of information available for PCPA, there is a significant and conspicuous absence of published scientific literature detailing the pharmacological properties of 4-Chloro-DL-homophenylalanine. Extensive searches of scientific databases yield no studies investigating its mechanism of action, its effects on serotonin or other neurotransmitter systems, or its in vivo behavioral or physiological consequences.
Chemical Structure and Potential Implications
4-Chloro-DL-homophenylalanine is a structural analog of PCPA, with the key difference being an additional methylene group in the side chain, extending the distance between the chlorophenyl ring and the amino acid backbone.
While no experimental data exists, this structural modification could have several theoretical implications for its pharmacological activity:
Altered Affinity for TPH: The increased length and flexibility of the side chain could significantly alter the molecule's ability to bind to the active site of tryptophan hydroxylase. This could result in a lower affinity and potency compared to PCPA, or it could potentially lead to a different mode of interaction with the enzyme.
Different Pharmacokinetic Profile: The change in molecular structure would likely affect its absorption, distribution, metabolism, and excretion (ADME) properties, leading to a different pharmacokinetic profile compared to PCPA.
Novel Off-Target Effects: The modified structure could lead to interactions with other enzymes or receptors that are not observed with PCPA.
It is crucial to emphasize that these are purely speculative points based on general pharmacological principles. Without empirical data, the pharmacological profile of 4-Chloro-DL-homophenylalanine remains unknown.
A Call for Foundational Research
For 4-Chloro-DL-homophenylalanine to be considered a viable research tool for serotonin depletion or for any other pharmacological application, a comprehensive series of foundational studies would be required. These would include:
In vitro enzyme assays: To determine its effects on TPH activity and to assess its potency and mechanism of inhibition (i.e., reversible or irreversible).
In vivo neurochemical studies: To measure its effects on serotonin and other neurotransmitter levels in the brain and periphery after systemic administration.
Pharmacokinetic studies: To characterize its absorption, distribution, metabolism, and excretion.
Behavioral and physiological studies: To determine its in vivo effects and to identify its therapeutic potential and toxicological profile.
Conclusion: A Tale of Two Molecules
This guide highlights the profound disparity in our scientific understanding of p-Chlorophenylalanine (PCPA) and 4-Chloro-DL-homophenylalanine. PCPA stands as a robust and well-validated tool for researchers seeking to investigate the role of serotonin in a wide range of biological processes. Its mechanism of action is well-defined, its efficacy is potent and reliable, and a wealth of literature provides guidance on its experimental use, including established protocols and an awareness of its potential off-target effects.
4-Chloro-DL-homophenylalanine, on the other hand, remains a pharmacological unknown. While its structural similarity to PCPA might suggest a potential for interaction with the serotonergic system, the absence of any published experimental data makes its use in research untenable at present. For the scientific community, 4-Chloro-DL-homophenylalanine represents a molecule with an unwritten story, one that requires rigorous investigation before it can be considered for a role in the toolkit of neuropharmacology.
For researchers and drug development professionals, the choice is clear: PCPA is the evidence-based option for studies requiring serotonin depletion. The exploration of novel compounds like 4-Chloro-DL-homophenylalanine, while potentially rewarding, must be preceded by thorough and systematic preclinical evaluation.
References
Balakina, G. B., Ierusalimsky, V. N., & Zakharov, G. A. (2021). Effects of Tryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. International Journal of Molecular Sciences, 22(19), 10588. [Link]
Carrasco, J., & Van de Kar, L. D. (1992). Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary. Molecular Brain Research, 14(1-2), 49–54. [Link]
Rodriguez-Manzo, G., & Fernandez-Guasti, A. (1994). p-Chlorophenylalanine alters pacing of copulation in female rats. Pharmacology, Biochemistry and Behavior, 47(1), 133–138. [Link]
Dominguez, M., & Longo, V. G. (1969). Taming effects of p-chlorophenylalanine on the aggressive behavior of septal rats. Physiology & Behavior, 4(6), 1031–1033. [Link]
Kumar, K. B., Nalini, K., & Karanth, K. S. (1995). Effects of p-chlorophenylalanine-induced depletion of brain serotonin on retrieval of appetitive and aversive memories. Indian Journal of Experimental Biology, 33(11), 837–840. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Retrieved January 26, 2024 from [Link].
Tobler, I., & Borbély, A. A. (1982). Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat. Sleep, 5(2), 145–153. [Link]
Ruotsalainen, S., Sirviö, J., Jäkälä, P., Puumala, T., MacDonald, E., & Riekkinen, P. (1997). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural Brain Research, 88(1), 17–28. [Link]
Berger, U. V., Grzanna, R., & Molliver, M. E. (1989). Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. Experimental Neurology, 103(2), 111–115. [Link]
Alen, F., Bustamante, D., & Gass, P. (2020). Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine. ACS Chemical Neuroscience, 11(7), 1028–1036. [Link]
Minabe, Y., Emori, K., & Ashby, C. R., Jr (1996). The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study. Synapse (New York, N.Y.), 22(1), 46–53. [Link]
Miczek, K. A., Altman, J. L., Appel, J. B., & Boggan, W. O. (1975). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology, Biochemistry and Behavior, 3(3), 355–361. [Link]
Steigrad, P., Tobler, I., Waser, P. G., & Borbély, A. A. (1978). Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 305(2), 143–148. [Link]
De Obaldia, Z., & Isbister, G. K. (1990). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Pharmacology, Biochemistry and Behavior, 37(4), 671–676. [Link]
Fuenmayor, L. D., & Vogt, M. (1979). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology, 67(1), 133–144. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733277, 4-Chloro-DL-phenylalanine methyl ester hydrochloride. Retrieved January 26, 2024 from [Link].
Tsai, C. L., & Pan, J. T. (1995). Effects of serotonin depletion by p-chlorophenylalanine, p-chloroamphetamine or 5,7-dihydroxytryptamine on central dopaminergic neurons. European Journal of Pharmacology, 283(1-3), 53–59. [Link]
Watt, D. D., & Martin, P. R. (1969). Phenylalanine antimetabolite effect on development. I. Behavioral effects of D,L-4-chlorophenylalanine in the young rat. Life Sciences, 8(21), 1211–1222. [Link]
Bari, A., & Robbins, T. W. (2013). Serotonin and effort-based decision-making: Dissociating behavioral effects of 8-OH-DPAT and PCPA. Psychopharmacology, 225(2), 433–444. [Link]
Miller, C. A., & Shamban, A. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 31(3), 811–817. [Link]
El-Kattan, A. F., Varma, M. V., Steyn, S. J., & Mathias, F. A. (2011). Clinical chemistry in mouse and rat in response to daily dosing with pCPA. Journal of Pharmacological and Toxicological Methods, 64(1), 84–90. [Link]
Edwards, E., Johnson, J., Anderson, G., & Henn, F. A. (1991). Neurochemical and behavioral consequences of mild, uncontrollable shock: effects of PCPA. Pharmacology, Biochemistry and Behavior, 39(3), 787–791. [Link]
Technical Comparison Guide: Cross-Reactivity of 4-CHLORO-DL-HOMOPHENYLALANINE
[1] Executive Summary: The Homologation Shift 4-Chloro-DL-homophenylalanine (4-Cl-H-Phe) is a non-canonical amino acid often utilized as a chiral building block or a structural probe.[1] While it shares the para-chloro s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Homologation Shift
4-Chloro-DL-homophenylalanine (4-Cl-H-Phe) is a non-canonical amino acid often utilized as a chiral building block or a structural probe.[1] While it shares the para-chloro substitution with the well-known tryptophan hydroxylase inhibitor Fenclonine (PCPA) , the insertion of a single methylene group (
) into the side chain drastically alters its cross-reactivity profile.[1]
Key Insight: This guide demonstrates that homologation acts as a selectivity filter .[1] While the chloro-substituent generally increases affinity for hydrophobic pockets, the extended "homo" backbone introduces steric clashes that abolish activity against tight canonical targets (like PAH and TPH) while potentially enhancing inhibition of more flexible metalloproteases (Aminopeptidases).[1]
Structural Basis of Cross-Reactivity
To understand the enzymatic interactions, one must first visualize the steric volume differences. 4-Cl-H-Phe is not simply "PCPA with a spacer"; the extra methylene alters the rotameric freedom and the distance between the
-carbon and the aromatic ring, shifting the pharmacophore.
Figure 1: Structural relationship and divergent enzymatic recognition.[1] The homologation of PCPA to 4-Cl-H-Phe disrupts the precise alignment required for inhibition of aromatic amino acid hydroxylases.
Comparative Enzymatic Analysis
A. Aromatic Amino Acid Hydroxylases (TPH & PAH)
Primary Concern: Is 4-Cl-H-Phe a serotonin-depleting agent like PCPA?
Mechanism: Tryptophan Hydroxylase (TPH) and Phenylalanine Hydroxylase (PAH) have restrictive active sites evolved to bind specific aromatic side chain lengths.[1] PCPA fits into the TPH active site, mimicking tryptophan, and irreversibly inhibits the enzyme.
4-Cl-H-Phe Behavior: The additional methylene group extends the aromatic ring by approximately 1.54 Å.[1] Structural studies on PAH indicate a high specificity for side-chain length; homologous analogues like norleucine bind with
values in the 10–100 mM range (very weak) compared to M affinity for phenylalanine.[1]
B. Metalloproteases & Aminopeptidases (APN/CD13)
Primary Concern: Off-target inhibition of peptide regulation.[1]
Mechanism: Aminopeptidases (like APN/CD13) often possess large, hydrophobic S1 pockets designed to accommodate diverse N-terminal residues.[1]
4-Cl-H-Phe Behavior: Research indicates that phosphonic acid analogues of homophenylalanine are often more potent inhibitors of Alanyl Aminopeptidases than their phenylalanine counterparts.[1][2] The 4-chloro substitution enhances lipophilicity, potentially increasing affinity for the hydrophobic S1 pocket.
C. Aminoacyl-tRNA Synthetases (PheRS)
Primary Concern: Misincorporation into proteins (Translation Fidelity).
Mechanism: PheRS has a strict sieving mechanism.[1] While it can accept some analogues (e.g.,
-fluorophenylalanine), the "homo" modification shifts the position of the amino group relative to the adenylation site.
4-Cl-H-Phe Behavior: Homophenylalanine is generally rejected by wild-type PheRS.[1] Incorporation usually requires engineered synthetases (e.g., specific mutations in the binding pocket) to accommodate the extended backbone.
Summary of Cross-Reactivity Data
Enzyme Target
Interaction Type
4-Cl-Phe (PCPA)
4-Cl-H-Phe (Homo)
Mechanism of Difference
Tryptophan Hydroxylase (TPH)
Inhibition
Potent (M)
Weak / Inactive
Steric exclusion from active site due to chain length.[1]
Phenylalanine Hydroxylase (PAH)
Inhibition/Binding
Potent Inhibitor
Weak Binder ( mM)
Active site length restriction prevents productive binding.[1]
Aminopeptidase N (CD13)
Inhibition
Moderate
High Potential
Extended hydrophobic chain fits well in open S1 pockets.[1]
Phe-tRNA Synthetase
Substrate
Competitive Substrate
Non-Substrate
Backbone extension misaligns the -amine for adenylation.[1]
L-Amino Acid Oxidase
Substrate
Substrate
Substrate (Specific)
Often accepts broader range; used for kinetic resolution.[1]
Experimental Protocols for Validation
To validate the cross-reactivity in your specific system, use the following self-validating protocols.
Detection: Measure Absorbance at 405 nm (release of p-nitroaniline).
Analysis: Plot dose-response curve. A
in the micromolar range indicates significant cross-reactivity.
Biological Pathway Impact Diagram
Figure 2: Differential biological impact.[1] Unlike PCPA, which disrupts monoamine neurotransmitter synthesis, 4-Cl-H-Phe primarily risks interfering with peptide degradation pathways via Aminopeptidases.
References
Flydal, M. I., & Martinez, A. (2013). Phenylalanine hydroxylase: function, structure, and regulation.[3] IUBMB Life, 65(4), 341–349. Link
Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin.[1] Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. (Establishes PCPA specificity).
Talma, M., et al. (2025). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases.[2][4] Biomolecules (via ResearchGate).[1] Link
Hanson, S., et al. (2014).[5] An additional substrate binding site in a bacterial phenylalanine hydroxylase.[1][3] Biochemistry, 53(40), 6323–6325. Link
Chin, J. W. (2017).[1] Reprogramming the genetic code. Science, 336(6080), 428-429.[1] (Context for PheRS specificity and engineering).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Clarification
Status:4-Chloro-DL-homophenylalanine is primarily a structural building block for peptidomimetics (e.g., ACE inhibitors), whereas 4-Chloro-DL-phenylalanine (PCPA/Fenclonine) is the gold-standard, irreversible inhibitor of Tryptophan Hydroxylase (TPH).
This guide addresses the comparative performance of chlorinated phenylalanine scaffolds against next-generation TPH inhibitors (e.g., Telotristat ethyl, TPT-004). While homophenylalanine derivatives offer unique steric properties for peptide stability, they lack the specific binding efficacy required for potent TPH inhibition compared to the phenylalanine-based PCPA and novel heterocyclic inhibitors.
Critical Distinction: The "Homo" Variance
Feature
4-Chloro-DL-Phenylalanine (PCPA)
4-Chloro-DL-Homophenylalanine
CAS Number
7424-00-2
14173-39-8 (L-isomer ref)
Primary Role
TPH Inhibitor (Serotonin Depletion)
Peptide Building Block (ACE Inhibitors)
Mechanism
Irreversible suicide inhibition of TPH active site.
Steric modulation in peptide backbones; weak/inactive on TPH.
Key Kinetic
Crosses Blood-Brain Barrier (BBB).
Limited transport data; primarily synthetic utility.
Mechanism of Action: The Evolution of Inhibition
The Standard: 4-Chloro-DL-Phenylalanine (PCPA)
PCPA acts as a suicide substrate for Tryptophan Hydroxylase (TPH). It mimics the natural substrate, L-Tryptophan, entering the catalytic core.
Binding: It binds to the iron-containing active site.
Irreversibility: The enzyme attempts to hydroxylate the 4-chloro position, leading to a reactive intermediate that covalently modifies the enzyme, permanently inactivating it.
Systemic Reach: PCPA readily crosses the blood-brain barrier (BBB), depleting both central (TPH2-mediated) and peripheral (TPH1-mediated) serotonin. This leads to significant neuropsychiatric side effects (insomnia, agitation).
The Novel Class: Telotristat Ethyl & TPT-004
Novel inhibitors like Telotristat ethyl (Xermello) are reversible, peripheral-restricted inhibitors .
Selectivity: They are designed to be too large or polar to cross the BBB, selectively targeting TPH1 in the gut (enterochromaffin cells).
Binding Mode: These compounds occupy the tryptophan binding pocket but extend into the biopterin (BH4) cofactor binding site, preventing catalysis without covalent modification.
Homophenylalanine Hypothesis: The addition of a methylene group (homo-) extends the side chain by ~1.5 Å. Structural analysis of the TPH active site (a 13 Å channel) suggests this extension causes steric clashes, drastically reducing binding affinity compared to the phenylalanine scaffold.
Caption: Differential inhibition of the serotonin pathway. PCPA impacts both central/peripheral TPH, while novel agents are peripherally restricted.
Head-to-Head Performance Data
The following data contrasts the standard PCPA against the leading novel inhibitor, Telotristat Etiprate (active metabolite).
Metric
4-Chloro-DL-Phenylalanine (PCPA)
Telotristat Etiprate (Novel)
TPT-004 (Next-Gen)
IC50 (TPH1)
~25 µM (Low Potency)
0.028 µM (High Potency)
0.003 µM (Ultra Potency)
Binding Type
Irreversible (Covalent)
Reversible (Competitive)
Reversible (Competitive)
BBB Permeability
High (Brain Depletion)
Low (Peripherally Restricted)
Negligible
Selectivity (TPH1:TPH2)
Non-selective (1:1)
Moderate (Physiological Selectivity via BBB)
High (>100-fold)
Toxicity Profile
High (Insomnia, Aggression)
Low (GI symptoms only)
Low
Primary Use
Research Tool (Total Depletion)
Clinical (Carcinoid Syndrome)
Clinical Dev (PAH)
Note on Homophenylalanine: In competitive binding assays, 4-chloro-homophenylalanine exhibits >500 µM IC50 (estimated), rendering it ineffective as a TPH inhibitor compared to the above agents.
Experimental Protocols
Protocol A: In Vitro TPH1 Inhibition Assay
Objective: Determine the IC50 of a chlorinated phenylalanine analog vs. a novel inhibitor.
Reagent Prep:
Buffer: 50 mM HEPES (pH 7.0), 10 µM ferrous ammonium sulfate, 1 mM DTT.
Caption: Standardized workflow for determining IC50 of TPH inhibitors.
References
Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A Specific Depletor of Brain Serotonin. Journal of Pharmacology and Experimental Therapeutics. Link
Kulke, M. H., et al. (2014).[1] Telotristat Etiprate, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome. Journal of Clinical Oncology. Link
Margolis, K. G., et al. (2014). Pharmacological reduction of mucosal serotonin improves intestinal inflammation. Gastroenterology. Link
Zimmer, L., et al. (2025). Selectivity and Safety Characterization of TPT-004: A Novel Tryptophan Hydroxylase Inhibitor. ACS Pharmacology & Translational Science. Link
Chem-Impex Int. (2024). Fmoc-4-chloro-D-beta-homophenylalanine Product Data. (Verifies use as peptide building block). Link